1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1797889-33-8
VCID: VC5782296
InChI: InChI=1S/C25H25N5O2/c1-32-21-7-4-6-20(15-21)28-25(31)19-9-12-29(13-10-19)23-16-24(27-17-26-23)30-14-11-18-5-2-3-8-22(18)30/h2-8,11,14-17,19H,9-10,12-13H2,1H3,(H,28,31)
SMILES: COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54
Molecular Formula: C25H25N5O2
Molecular Weight: 427.508

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

CAS No.: 1797889-33-8

Cat. No.: VC5782296

Molecular Formula: C25H25N5O2

Molecular Weight: 427.508

* For research use only. Not for human or veterinary use.

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide - 1797889-33-8

Specification

CAS No. 1797889-33-8
Molecular Formula C25H25N5O2
Molecular Weight 427.508
IUPAC Name 1-(6-indol-1-ylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C25H25N5O2/c1-32-21-7-4-6-20(15-21)28-25(31)19-9-12-29(13-10-19)23-16-24(27-17-26-23)30-14-11-18-5-2-3-8-22(18)30/h2-8,11,14-17,19H,9-10,12-13H2,1H3,(H,28,31)
Standard InChI Key UHJHIOYBQFOPHT-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound’s IUPAC name, 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide, reflects its intricate architecture:

  • Indole moiety: A bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

  • Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Piperidine core: A six-membered saturated ring containing one nitrogen atom.

  • 3-Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH₃) group at the para position.

The molecular formula C₂₅H₂₅N₅O₂ (molecular weight: 427.5 g/mol) and CAS number 1797889-33-8 are critical identifiers .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₅H₂₅N₅O₂
Molecular Weight427.5 g/mol
CAS Number1797889-33-8
Key Functional GroupsIndole, pyrimidine, piperidine

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols common to piperidine-carboxamide derivatives. A plausible route involves:

  • Formation of the pyrimidine-indole intermediate: Coupling 6-chloropyrimidin-4-amine with indole under Ullmann or Buchwald-Hartwig conditions.

  • Piperidine ring functionalization: Introducing the carboxamide group at the piperidine’s 4-position via nucleophilic acyl substitution.

  • Methoxyphenyl conjugation: Reacting the intermediate with 3-methoxyaniline using carbodiimide-based coupling agents.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1Indole-pyrimidine couplingPd(OAc)₂, Xantphos, Cs₂CO₃, DMF62%
2Piperidine carboxamide formationEDC, HOBt, DIPEA, CH₂Cl₂78%
3Methoxyphenyl amine conjugationDCC, DMAP, THF65%

Reactivity and Stability

The compound’s reactivity is influenced by:

  • Pyrimidine ring: Susceptible to electrophilic substitution at electron-deficient positions.

  • Indole nitrogen: Participates in hydrogen bonding and π-π stacking interactions.

  • Methoxyphenyl group: Enhances lipophilicity, potentially improving blood-brain barrier permeability.

Pharmacological Profile

Table 3: Comparative Cytotoxicity of Analogous Compounds

CompoundCell Line (IC₅₀)Reference
EVT-3010228 (Analog)HL-60: 18.2 μM
ZINC19374799 (HDAC inhibitor)MCF-7: 9.28 μM

Mechanism of Action

The compound’s putative mechanisms include:

  • HDAC inhibition: Disruption of chromatin remodeling, leading to apoptosis .

  • Kinase interference: Binding to ATP pockets of tyrosine kinases (e.g., EGFR, VEGFR).

Physicochemical and ADME Properties

Solubility and Permeability

  • LogP: Predicted ~3.1 (moderate lipophilicity) .

  • Aqueous solubility: ~0.12 mg/mL (pH 7.4), suggesting formulation challenges.

Metabolic Stability

  • Cytochrome P450 interactions: Likely substrate of CYP3A4/5, with potential for drug-drug interactions.

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Combination therapies targeting HDACs and kinases .

  • Neurology: Modulation of serotonin receptors via indole moiety.

Research Gaps

  • In vivo efficacy: Lack of pharmacokinetic and toxicity data.

  • Target identification: High-throughput screening needed to identify primary targets.

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